1,3-Dioxoisoindolin-2-YL bicyclo[3.1.0]hexane-3-carboxylate
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Overview
Description
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[3.1.0]hexane-3-carboxylate is an organic compound that belongs to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[3.1.0]hexane-3-carboxylate typically involves the reaction of phthalic anhydride with appropriate amines or hydrazides. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the formation of the imide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the imide group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[3.1.0]hexane-3-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This compound can also modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl propanal: Similar structure but with a propanal group instead of the bicyclo[3.1.0]hexane moiety.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl cinnamamide: Contains a cinnamamide group, offering different reactivity and applications.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl methoxyphenyl acrylamide: Features a methoxyphenyl acrylamide group, used in different synthetic and industrial applications.
Uniqueness
The uniqueness of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[3.1.0]hexane-3-carboxylate lies in its bicyclo[3.1.0]hexane moiety, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C15H13NO4 |
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Molecular Weight |
271.27 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) bicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C15H13NO4/c17-13-11-3-1-2-4-12(11)14(18)16(13)20-15(19)10-6-8-5-9(8)7-10/h1-4,8-10H,5-7H2 |
InChI Key |
SKOCADUJCBFOET-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1CC(C2)C(=O)ON3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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